2-Bromo-6-methoxy-3-nitropyridine
Overview
Description
2-Bromo-6-methoxy-3-nitropyridine is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The compound features a pyridine ring substituted with a bromo, methoxy, and nitro group at the 2, 6, and 3 positions, respectively. This structure is of interest for its biological activity and its potential use in the design of new optical materials due to its non-linear optical (NLO) properties .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions with regioselective substitutions. For instance, the synthesis of 5-bromo-2-methoxy-6
Scientific Research Applications
Toxicity and Health Effects
- Toxicity in Humans : A study by Shi et al. (2022) discusses the toxicity of a related compound, 5-bromo-2-nitropyridine, in humans. This compound, an intermediate in pharmaceutical and pesticide production, can be absorbed through the skin and respiratory tract, leading to severe health effects such as methemoglobinemia and delayed encephalopathy.
Molecular and Computational Studies
- Molecular Structure Analysis : Arulaabaranam et al. (2021) conducted computational calculations on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to study its molecular structure and energy using various methods, including DFT/B3LYP and TD-DFT. This study here provides insights into the molecular properties of bromo-nitropyridines.
Chemical Reactions and Synthesis
- Heterocyclization Reactions : Research by Babaev and Rybakov (2020) investigates the reaction of derivatives of 6-methyl-beta-nitropyridin-2-one, including bromo and methoxy derivatives, with phenacyl bromides. This study sheds light on the synthesis and transformation possibilities of bromo-nitropyridine compounds.
Photochemical and Photophysical Properties
- Photochemistry of Metal Complexes : A study by Feuerstein et al. (2019) explores the photochemistry of spiropyran metal complexes, including derivatives with bromo and nitro groups. This research is significant in understanding the light-induced properties of such compounds.
Biological Interactions and Applications
- Antibacterial Properties : Moraes et al. (2020) reported on o-eugenol derivatives, including bromo and nitro derivatives, for their antibacterial properties against Mycobacterium tuberculosis. This study here can provide insights into the potential biological applications of bromo-nitropyridines in medical research.
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-methoxy-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZCAKTIFPHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516044 | |
Record name | 2-Bromo-6-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxy-3-nitropyridine | |
CAS RN |
344296-05-5 | |
Record name | 2-Bromo-6-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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